Aripiprazole-d8 (Butyl-d8)
Aripiprazole-d8 (Butyl-d8)
Brand Name:
Vulcanchem
CAS No.:
1089115-04-7
VCID:
VC0027989
InChI:
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula:
C23H27Cl2N3O2
Molecular Weight:
456.4 g/mol
Aripiprazole-d8 (Butyl-d8)
CAS No.: 1089115-04-7
Reference Standards
VCID: VC0027989
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 456.4 g/mol
CAS No. | 1089115-04-7 |
---|---|
Product Name | Aripiprazole-d8 (Butyl-d8) |
Molecular Formula | C23H27Cl2N3O2 |
Molecular Weight | 456.4 g/mol |
IUPAC Name | 7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
Standard InChIKey | CEUORZQYGODEFX-BQLKVSHCSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Synonyms | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone; 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-_x000B_dihydrocarbostyril; Abilify-d8; Abilitat-d8; OPC 14597-d8; OPC 31-d8; |
PubChem Compound | 25144831 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume